molecular formula C19H25Cl2N5O B2807773 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride CAS No. 2418660-19-0

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride

Cat. No.: B2807773
CAS No.: 2418660-19-0
M. Wt: 410.34
InChI Key: RRNDFHSDPHJBRW-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule and its possible reactivity .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, and conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability, and can help to predict how it might behave under different conditions .


Physical and Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, and acidity/basicity. These properties can affect how the compound behaves in different environments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, like the compound , involves various techniques, such as cyclization of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with amino acids to form polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds undergo ring-chain isomerization depending on solvent type and fluoroalkyl substituent length (Goryaeva et al., 2009).
  • Chemical Reactions and Isomerization : Studies have also explored reactions such as chloroacylation and nucleophilic substitution reactions in pyrazolo[3,4-d]pyrimidines to produce various derivatives, indicating a wide range of chemical manipulations possible with pyrazolo[1,5-a]pyrimidine structures (El-Khawaga et al., 2009).

Biological Applications

  • Antimicrobial Activity : Some studies have synthesized derivatives of pyrazolo[1,5-a]pyrimidine to test for antimicrobial properties. For instance, N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides demonstrated antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Gein et al., 2010).
  • Cancer Research : Pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their anticancer properties. For example, research into pyrazolopyrimidines derivatives has shown their potential as anti-5-lipoxygenase agents and anticancer compounds, indicating a promising area for further exploration in cancer therapy (Rahmouni et al., 2016).

Fungicidal Properties

  • Fungicidal Activities : Pyrazolo[1,5-a]pyrimidine analogues have been synthesized and tested for fungicidal activity. This research is critical for developing new fungicides, particularly against Basidiomycete species. These studies offer insights into how modifications in the pyrimidine ring structure influence fungicidal efficacy (Huppatz, 1985).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effects. This often involves interaction with specific proteins or other molecules in the body .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound safely. This can include toxicity data, flammability, and precautions for safe handling and disposal .

Properties

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O.2ClH/c1-12(2)14-4-6-15(7-5-14)17(20)10-22-19(25)16-9-23-24-11-13(3)8-21-18(16)24;;/h4-9,11-12,17H,10,20H2,1-3H3,(H,22,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNDFHSDPHJBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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